molecular formula C22H16O6S B2925562 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate CAS No. 824978-58-7

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No. B2925562
CAS RN: 824978-58-7
M. Wt: 408.42
InChI Key: STLAPPHUJWEDQH-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-7-yl thiophene-2-carboxylate, which is a type of organic compound. It has a chromen-7-yl group (a bicyclic compound made up of a benzene ring fused to a heterocyclic pyran ring), a thiophene-2-carboxylate group (a five-membered ring containing four carbon atoms and a sulfur atom), and a 3,4-dimethoxyphenyl group (a phenyl group with two methoxy groups attached at the 3 and 4 positions) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed methods . These methods can be used for the preparation of structurally diverse derivatives via hydroxy-based transformations .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The chromen-7-yl group, thiophene-2-carboxylate group, and 3,4-dimethoxyphenyl group would all contribute to the overall structure .

Scientific Research Applications

Synthetic Methodologies and Material Development

  • One-Pot Synthesis Approaches : The efficiency of one-pot synthesis methods for creating thiophene derivatives highlights the importance of these compounds in organic chemistry. Sahu et al. (2015) demonstrated a simple, efficient, and economical synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through a novel annulation strategy. This method emphasizes the compound's role in facilitating the development of tetrasubstituted thiophenes, showcasing its utility in synthesizing complex organic structures (S. N. Sahu et al., 2015).

  • Palladium-Catalyzed Polymerization : The development of ester-functionalized thiophene polymers, such as poly(hexyl thiophene-3-carboxylate), through palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP), was reported by Gobalasingham et al. (2016). This work not only exemplifies the compound's applicability in creating high molecular weight polymers but also its significance in advancing polymer synthesis techniques that are simpler and more environmentally friendly compared to traditional methods (Nemal S. Gobalasingham et al., 2016).

  • Advanced Material Applications : The synthesis and application of compounds like 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate in material science, particularly in the creation of new polymers and conducting materials, underscore their potential in crafting novel electrochromic devices and high-performance materials. For instance, the electrochemical polymerization and characterization of new copolymers of 3-substituted thiophenes by Alves et al. (2010) demonstrate the compound's relevance in producing materials for electrochromic displays, highlighting its contribution to advancements in electronic materials (M. Alves et al., 2010).

properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-25-17-8-6-13(11-19(17)26-2)16-10-14-5-7-15(12-18(14)28-21(16)23)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLAPPHUJWEDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

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